Phellodensin C

Description

Phellodensin C is a naturally occurring compound isolated from the leaves of Bophellodendron wilsonii (a plant in the Rutaceae family). It is characterized as a white powder with a melting point of 108–109°C and a specific optical rotation of [α]D²⁵ = −28.0° .

Properties

Molecular Formula |

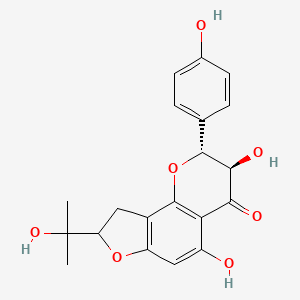

C20H20O7 |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(2-hydroxypropan-2-yl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one |

InChI |

InChI=1S/C20H20O7/c1-20(2,25)14-7-11-13(26-14)8-12(22)15-16(23)17(24)18(27-19(11)15)9-3-5-10(21)6-4-9/h3-6,8,14,17-18,21-22,24-25H,7H2,1-2H3/t14?,17-,18+/m0/s1 |

InChI Key |

LFOTZGWNITYXGY-CXRLMVSZSA-N |

Isomeric SMILES |

CC(C)(C1CC2=C(O1)C=C(C3=C2O[C@@H]([C@H](C3=O)O)C4=CC=C(C=C4)O)O)O |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C(C3=C2OC(C(C3=O)O)C4=CC=C(C=C4)O)O)O |

Synonyms |

phellodensin C phellodensin-C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological properties of Phellodensin C and its analogs:

Key Observations:

Structural Diversity: this compound and A share the same plant source (B. wilsonii) but differ in melting points and optical rotations, suggesting variations in substituents or stereochemistry . Phellodensin F (C₂₆H₃₀O₁₀) has a significantly larger molecular structure compared to Phellodenol C (C₁₄H₁₄O₄), likely due to additional isoprenyl or glycosidic groups .

Physicochemical Properties :

- Melting Points : this compound (108–109°C) has the lowest melting point among the analogs, which may correlate with reduced crystallinity or weaker intermolecular forces .

- Optical Activity : The contrasting optical rotations ([α]D²⁵ = −28.0° for C vs. +66.78° for G) highlight enantiomeric differences, which could influence receptor binding or bioavailability .

Biological Relevance: Phellodensin F has been studied in metabolomic analyses, showing a relative content of 0.17 in watermelon varieties, though its specific bioactivity remains unclear . Phellodenol C’s simpler structure (C₁₄H₁₄O₄) may serve as a scaffold for synthesizing derivatives with enhanced pharmacological profiles .

Research Implications and Limitations

- Pharmacological Potential: The structural diversity within the Phellodensin family suggests broad applications in drug discovery, particularly for central nervous system (CNS) modulation, given the activity of related compounds like Phellodendrine (CNS inhibitor) .

- Biological data (e.g., IC₅₀, toxicity) are scarce, necessitating further in vitro and in vivo validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.